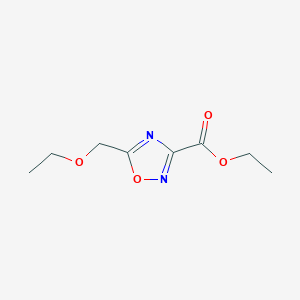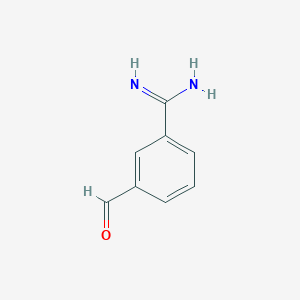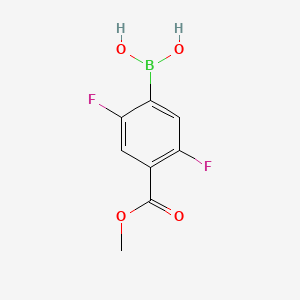![molecular formula C11H7F4N3O2 B15300146 1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring via a methylene bridge
Vorbereitungsmethoden
The synthesis of 1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These reactors allow for precise control of temperature, pressure, and reaction time, leading to more efficient and scalable production processes .
Analyse Chemischer Reaktionen
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium, copper, and nickel . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazole derivatives and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the desired therapeutic effects . The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: A basic triazole compound without the fluoro and trifluoromethyl groups.
4-(Trifluoromethyl)phenylboronic acid: A compound with a similar trifluoromethyl group but different overall structure and reactivity.
Fluridone: A compound with a trifluoromethylphenyl group but different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H7F4N3O2 |
|---|---|
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F4N3O2/c12-8-2-1-6(3-7(8)11(13,14)15)4-18-5-9(10(19)20)16-17-18/h1-3,5H,4H2,(H,19,20) |
InChI-Schlüssel |
BLKWESBOORWRIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




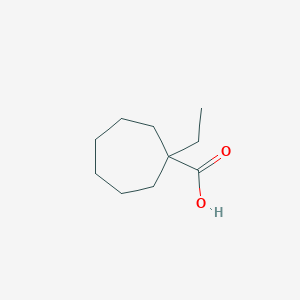
![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
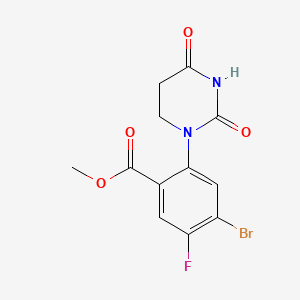
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)
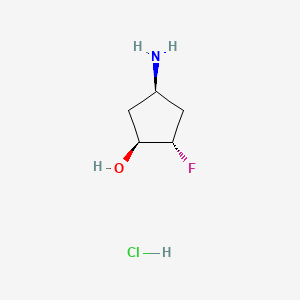
![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)
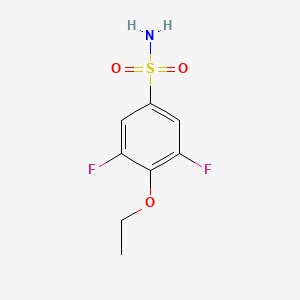
![[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15300134.png)
